

Application Notes: Detecting Cell Surface HSP90 with Geldanamycin-FITC

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Compound of Interest

Compound Name: Geldanamycin-FITC

Cat. No.: B12422447

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Introduction

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle control, and apoptosis. While predominantly an intracellular protein, HSP90 is also found on the surface of various cell types, particularly cancer cells. Cell surface HSP90 (csHSP90) plays a significant role in cancer progression, contributing to invasion, and metastasis. Geldanamycin, a potent inhibitor of HSP90, can be conjugated to fluorescein isothiocyanate (FITC) to create a fluorescent probe, **Geldanamycin-FITC**. This probe serves as a valuable tool for the specific detection and quantification of csHSP90, enabling researchers to investigate its role in disease and to screen for potential therapeutic agents.

These application notes provide detailed protocols for the detection of cell surface HSP90 using **Geldanamycin-FITC** by flow cytometry and fluorescence microscopy.

Data Presentation

The following table summarizes key quantitative data for the use of **Geldanamycin-FITC** in detecting HSP90.

Parameter	Value	Reference
Excitation Wavelength (Ex)	488 nm	[1]
Emission Wavelength (Em)	515 nm	[1]
Working Concentration Range	1 nM - 10 μ M	[1]
IC50 (HSP90 α)	60 nM	[2]
IC50 (HSP90 β)	84 nM	[2]
Storage Conditions	-20°C or -80°C in the dark	[1]

Experimental Protocols

Protocol 1: Detection of Cell Surface HSP90 by Flow Cytometry

This protocol outlines the steps for staining cell surface HSP90 with **Geldanamycin-FITC** and analyzing the stained cells using a flow cytometer.

Materials:

- **Geldanamycin-FITC**
- Cells of interest (e.g., cancer cell line known to express csHSP90)
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Propidium Iodide (PI) or other viability dye
- FACS tubes
- Flow cytometer

Procedure:

- Cell Preparation:
 - Harvest cells and wash twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.
 - Resuspend the cell pellet in Flow Cytometry Staining Buffer.
 - Perform a cell count and adjust the cell suspension to a concentration of 1×10^6 cells/mL in Flow Cytometry Staining Buffer.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^5 cells) into a FACS tube.
 - Prepare a working solution of **Geldanamycin-FITC** in Flow Cytometry Staining Buffer. The optimal concentration should be determined empirically but can range from 1 nM to 10 μ M. [\[1\]](#)
 - Add the **Geldanamycin-FITC** working solution to the cell suspension.
 - Incubate the cells for 30-60 minutes at 4°C in the dark.
- Washing:
 - After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C.
 - Carefully decant the supernatant.
 - Repeat the wash step twice to remove unbound probe.
- Viability Staining (Optional but Recommended):
 - Resuspend the cell pellet in 100-200 μ L of Flow Cytometry Staining Buffer.
 - Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions to distinguish live from dead cells.
- Data Acquisition:

- Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μ L).
- Acquire data on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for FITC (e.g., 515/20 nm bandpass).
- Collect a sufficient number of events for statistical analysis.
- Controls:
 - Unstained Control: Cells that have not been treated with **Geldanamycin-FITC** to set the baseline fluorescence.
 - Competition Control: Pre-incubate cells with an excess of unlabeled Geldanamycin before adding **Geldanamycin-FITC** to demonstrate the specificity of the binding.

Protocol 2: Detection of Cell Surface HSP90 by Fluorescence Microscopy

This protocol describes the procedure for visualizing cell surface HSP90 using **Geldanamycin-FITC** staining and fluorescence microscopy.

Materials:

- **Geldanamycin-FITC**
- Cells of interest cultured on glass coverslips or in imaging-compatible plates
- Phosphate-Buffered Saline (PBS)
- Paraformaldehyde (PFA) for fixation (optional)
- Mounting medium with DAPI (optional, for nuclear counterstaining)
- Fluorescence microscope with appropriate filters for FITC

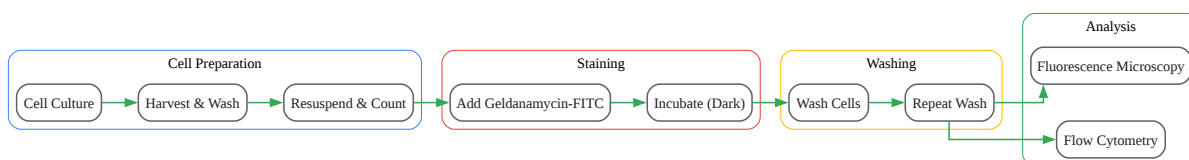
Procedure:

- Cell Preparation:
 - Culture cells on sterile glass coverslips or in imaging plates until they reach the desired confluency.
 - Gently wash the cells twice with PBS.
- Staining:
 - Prepare a working solution of **Geldanamycin-FITC** in PBS or cell culture medium without serum. The optimal concentration should be determined but can be in the range of 1-10 μM .^[1]
 - Add the **Geldanamycin-FITC** solution to the cells and incubate for 30-60 minutes at 37°C or 4°C in the dark. Staining at 4°C can help reduce internalization of the probe.
- Washing:
 - After incubation, gently wash the cells three times with cold PBS to remove unbound probe.
- Fixation (Optional):
 - If fixation is desired, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS. Note: Fixation may alter the conformation of csHSP90 and should be tested for its effect on staining.
- Mounting and Imaging:
 - If using coverslips, invert and mount them onto a glass slide using a mounting medium. A mounting medium containing DAPI can be used to visualize the nuclei.
 - Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation: ~488 nm, Emission: ~515 nm).
 - Acquire images using consistent settings for all samples to allow for comparison.

- Controls:
 - Unstained Control: Cells not treated with **Geldanamycin-FITC**.
 - Competition Control: Pre-incubate cells with unlabeled Geldanamycin before staining with **Geldanamycin-FITC**.

Visualization of Workflow and Signaling Pathway

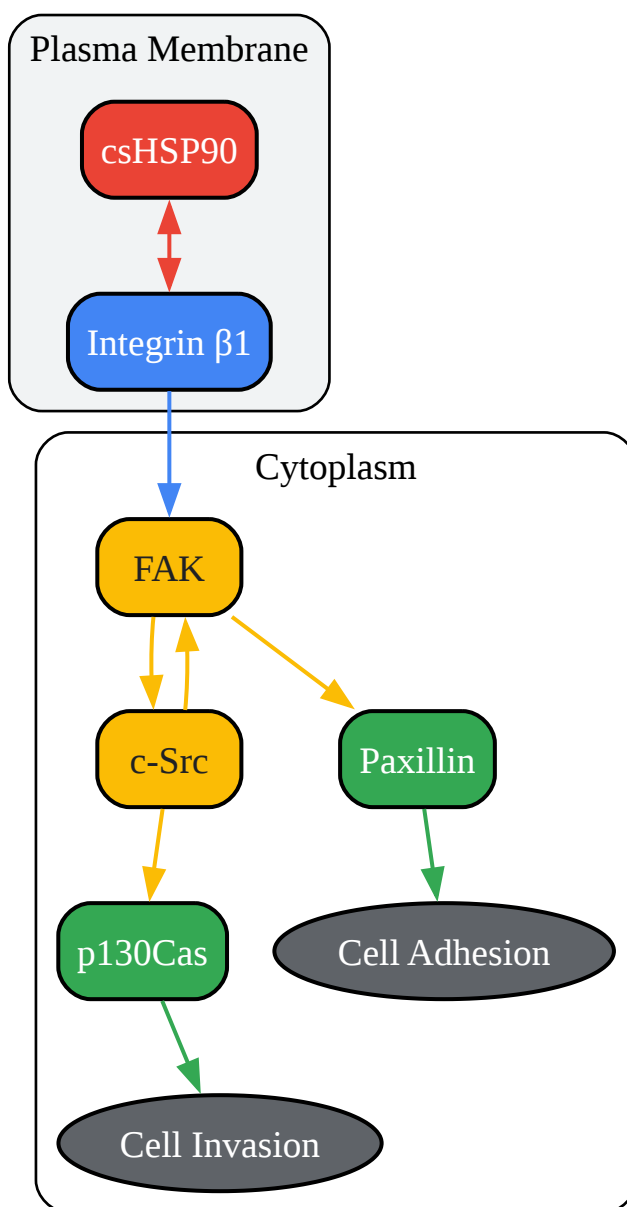
Experimental Workflow



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Caption: Experimental workflow for detecting cell surface HSP90.

Cell Surface HSP90 Signaling Pathway



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References

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